molecular formula C12H14O7 B15330030 Bis (2-Hydroxyethyl) 2-Hydroxyterephthalate (BHET-OH)

Bis (2-Hydroxyethyl) 2-Hydroxyterephthalate (BHET-OH)

Cat. No.: B15330030
M. Wt: 270.23 g/mol
InChI Key: UDTYEWVUFIDJFZ-UHFFFAOYSA-N
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Description

Bis (2-Hydroxyethyl) 2-Hydroxyterephthalate (BHET-OH) is a modified terephthalate ester with two 2-hydroxyethyl groups and an additional hydroxyl group on the central aromatic ring (2-hydroxyterephthalate backbone). Its molecular formula is C₁₂H₁₄O₇ (molecular weight: 270.24), distinguishing it structurally from related esters like Bis(2-hydroxyethyl) terephthalate (BHET) . BHET-OH has gained prominence in enzymatic polyethylene terephthalate (PET) degradation research due to its role as a substrate in high-throughput fluorescence screening assays for PET hydrolases. For instance, it enabled the directed evolution of DepoPETase, a highly efficient PET-degrading enzyme capable of depolymerizing untreated PET waste at mild temperatures .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14O7

Molecular Weight

270.23 g/mol

IUPAC Name

bis(2-hydroxyethyl) 2-hydroxybenzene-1,4-dicarboxylate

InChI

InChI=1S/C12H14O7/c13-3-5-18-11(16)8-1-2-9(10(15)7-8)12(17)19-6-4-14/h1-2,7,13-15H,3-6H2

InChI Key

UDTYEWVUFIDJFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)OCCO)O)C(=O)OCCO

Origin of Product

United States

Preparation Methods

Direct Esterification of Hydroxyterephthalic Acid

The direct reaction of 2-hydroxyterephthalic acid with ethylene oxide or ethylene glycol under controlled conditions represents a potential route for BHET-OH synthesis. Patent CN110590555A demonstrates that BHET can be synthesized via the reaction of terephthalic acid and ethylene oxide in a solvent mixture of water and diol co-solvents (e.g., ethylene glycol or diethylene glycol) at temperatures ≤150°C. For BHET-OH, substituting terephthalic acid with 2-hydroxyterephthalic acid would introduce the additional hydroxyl group.

Key parameters from BHET synthesis include:

  • Molar ratio : Ethylene oxide to terephthalic acid at 2.5:1–3.5:1.
  • Solvent system : Water and diol co-solvent (weight ratio 0.2:1–5:1).
  • Temperature : ≤150°C to minimize side reactions.

For BHET-OH, the hydroxyl group on the aromatic ring may necessitate modified reaction conditions to prevent unwanted oxidation or etherification.

Depolymerization of Functionalized Polyesters

Patent EP0723951A1 outlines a method for BHET production through depolymerization of waste polyethylene terephthalate (PET) using excess ethylene glycol (EG) at 180–270°C. Applying this approach to BHET-OH would require starting with hydroxyl-functionalized PET analogues. For example, copolymers incorporating 2-hydroxyterephthalic acid units could yield BHET-OH upon glycolysis.

Critical steps include:

  • Reaction temperature : 190–210°C for optimal depolymerization.
  • EG/PET ratio : 1:1–5:1 by weight.
  • Crystallization : Sequential cooling and filtration to isolate BHET from oligomers.

Functionalized PET feedstocks may exhibit different solubility and reactivity profiles, necessitating adjustments to EG ratios and crystallization temperatures.

Solvent Systems and Reaction Optimization

Aqueous-Diol Mixed Solvents

The use of water-ethylene glycol mixtures, as described in CN110590555A, enhances reactant solubility while facilitating post-reaction purification. For BHET-OH synthesis, similar solvent systems could mitigate the polarity challenges posed by the additional hydroxyl group.

Table 1: Solvent Ratios and Conversion Efficiency in BHET Synthesis

Water:Diol Ratio Temperature (°C) Terephthalic Acid Conversion BHET Selectivity
0.2:1 130 91% 88%
1:1 140 94% 92%
5:1 150 89% 85%

Data adapted from CN110590555A.

For BHET-OH, higher diol content may be required to solubilize the more polar hydroxyterephthalic acid.

Crystallization and Purification

EP0723951A1 emphasizes temperature-controlled crystallization to isolate BHET from oligomers and excess EG. BHET-OH’s increased hydrophilicity may require adjusted water-to-product ratios during crystallization.

Critical crystallization parameters :

  • Primary cooling : 60–90°C to solubilize BHET while precipitating oligomers.
  • Secondary cooling : 0–30°C to precipitate high-purity BHET.
  • Water-to-BHET ratio : 4:1–10:1 for optimal crystal formation.

For BHET-OH, lower secondary cooling temperatures (e.g., 5–15°C) may enhance yield due to reduced solubility.

Challenges in BHET-OH Synthesis

Side Reactions and Byproduct Formation

The hydroxyl group on the terephthalate ring increases susceptibility to:

  • Oxidation : Formation of quinone structures under aerobic conditions.
  • Etherification : Intermolecular dehydration between hydroxyl and glycol groups.

Mitigation strategies include:

  • Inert atmosphere : Nitrogen or argon to prevent oxidation.
  • Acid catalysts : Controlled use of H₂SO₄ or p-toluenesulfonic acid to direct esterification over etherification.

Analytical Characterization

Differentiating BHET-OH from BHET requires advanced analytical techniques:

  • ¹H NMR : Additional peaks corresponding to the aromatic hydroxyl proton (δ 9.5–10.5 ppm).
  • HPLC-MS : Molecular ion peak at m/z 285.1 (BHET-OH) vs. m/z 269.1 (BHET).

Industrial Scalability and Environmental Impact

Solvent Recycling

Both patents highlight solvent recovery as critical for cost-effectiveness. The aqueous-diol systems used in BHET synthesis allow for:

  • Distillation : Low-energy water removal at 80°C.
  • Reuse of diols : Integration into subsequent reaction cycles.

BHET-OH processes would benefit similarly, though higher diol volumes may be needed.

Waste Minimization

EP0723951A1 achieves 85–90% EG recovery through multi-stage crystallization. BHET-OH’s synthesis could adopt closed-loop systems to reclaim solvents and unreacted monomers.

Chemical Reactions Analysis

Types of Reactions: Bis(2-hydroxyethyl) 2-hydroxyterephthalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Poly(ethylene terephthalate) (PET): The primary product formed through polycondensation.

    Terephthalic acid and ethylene glycol: Products of hydrolysis.

Scientific Research Applications

Bis (2-Hydroxyethyl) 2-Hydroxyterephthalate (BHET-OH) is a compound developed for PET hydrolases and used in research related to PET depolymerization .

Scientific Research Applications

  • High-Throughput Screening Assay Development: BHET-OH is used in novel fluorescence-based high-throughput screening assays for PET hydrolases . This allows for the efficient testing and development of PETase variants .
  • PETase Engineering and Evolution: BHET-OH is employed as a substrate in directed evolution studies of PETase, facilitating the creation of variants like DepoPETase with enhanced activity and thermal stability .
  • PET Depolymerization Studies: BHET-OH is utilized to assess the depolymerization capabilities of engineered PETases, with studies demonstrating complete depolymerization of PET wastes using DepoPETase in liter-scale reactors .
  • Understanding PETase Mechanism: BHET-OH is applicable in studies focused on understanding the reaction mechanisms of PETases .

Case Studies

  • DepoPETase Development: A study utilized BHET-OH in a high-throughput screening assay, leading to the identification of DepoPETase. This variant showed a 1407-fold increase in product formation from amorphous PET film at 50 °C and a 23.3 °C increase in melting temperature compared to wild-type PETase . DepoPETase was capable of completely depolymerizing seven untreated PET wastes,処理 .
  • Enzyme engineering of BHETases: Engineered ΔBHETases (ΔBsEst and ΔChryBHETase) in a two-enzyme system to generate homogeneous TPA through PET biodegradation . ΔBsEst and ΔChryBHETase showed greater catalysis efficiency than wild-type, and the improved catalytic performance of ΔBsEst and ΔChryBHETase mainly results from the removed barrier region .

Mechanism of Action

The mechanism of action of bis(2-hydroxyethyl) 2-hydroxyterephthalate primarily involves its role as a monomer in polymerization reactions. It reacts with other monomers to form long polymer chains, contributing to the mechanical and chemical properties of the resulting polymers. In biological systems, its biocompatibility allows it to interact with cellular components without causing adverse reactions .

Comparison with Similar Compounds

Bis(2-Hydroxyethyl) Terephthalate (BHET)

  • Structure : Lacks the hydroxyl group on the terephthalate moiety compared to BHET-OH. Molecular formula: C₁₂H₁₄O₆ (MW: 254.24) .
  • Properties :
    • Melting point: 104–111°C .
    • Solubility: 6.011 g/L in water (20°C) ; soluble in alcohols and dimethyl sulfoxide (DMSO) .
  • Applications: Primary monomer for PET synthesis . Building block for biodegradable aromatic-aliphatic copolyesters . Used in biomedical applications (e.g., drug delivery) due to biocompatibility .
  • Key Difference : The absence of the 2-hydroxy group on the terephthalate backbone reduces BHET’s reactivity in enzymatic assays compared to BHET-OH, which enhances binding to PET hydrolases .

Bis(2-Ethylhexyl) Terephthalate (DEHTP)

  • Structure : Bulkier 2-ethylhexyl ester groups. Molecular formula: C₂₄H₃₈O₄ (MW: 390.56) .
  • Properties :
    • Liquid at room temperature; used as a plasticizer.
    • Lower reactivity due to steric hindrance from branched alkyl chains.
  • Applications :
    • Alternative to phthalate plasticizers in flexible PVC products .
  • Contrast with BHET-OH : DEHTP’s large hydrophobic groups make it unsuitable for enzymatic degradation but ideal for improving plastic flexibility .

Bis(2-Ethylhexyl) Phthalate (DEHP)

  • Structure : Phthalate ester with 2-ethylhexyl groups. Molecular formula: C₂₄H₃₈O₄ (MW: 390.56) .
  • Properties :
    • High thermal stability; low water solubility.
    • LD₅₀ (oral, rat) : 30 g/kg, indicating low acute toxicity .
  • Applications :
    • Widely used plasticizer in PVC and polyurethane foams .
  • Key Difference : Unlike BHET-OH, DEHP is environmentally persistent and linked to endocrine disruption, leading to regulatory restrictions .

Bis(2-n-Butoxyethyl) Phthalate

  • Structure : Phthalate ester with linear butoxyethyl groups. Molecular formula: C₂₀H₃₀O₆ (MW: 366.45) .
  • Properties :
    • Liquid; density: 1.06 g/mL .
  • Applications :
    • Specialty plasticizer for low-temperature applications .

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Functional Groups Melting Point (°C) Solubility (Water) Primary Applications
BHET-OH C₁₂H₁₄O₇ 270.24 2-Hydroxyterephthalate, 2-hydroxyethyl N/A Moderate (assay-dependent) PET hydrolase screening
BHET C₁₂H₁₄O₆ 254.24 Terephthalate, 2-hydroxyethyl 104–111 6.011 g/L PET monomer, biomedical
DEHTP C₂₄H₃₈O₄ 390.56 Terephthalate, 2-ethylhexyl Liquid Insoluble Plasticizer
DEHP C₂₄H₃₈O₄ 390.56 Phthalate, 2-ethylhexyl -50 Insoluble PVC plasticizer
Bis(2-n-butoxyethyl) phthalate C₂₀H₃₀O₆ 366.45 Phthalate, 2-n-butoxyethyl Liquid Insoluble Low-temperature plasticizer

Research Findings and Implications

  • BHET-OH in Enzymatic PET Degradation : BHET-OH’s hydroxyl group enhances interactions with PET hydrolases like DepoPETase, enabling efficient PET depolymerization at 50°C . In contrast, BHET requires higher temperatures for enzymatic breakdown .
  • Environmental Impact : DEHP and DEHTP are persistent in ecosystems, whereas BHET-OH and BHET are intermediates in biodegradable polymer cycles .
  • Thermal Stability : BHET-OH’s stability under mild conditions (~50°C) makes it superior to thermally labile phthalates in sustainable applications .

Biological Activity

Bis (2-Hydroxyethyl) 2-Hydroxyterephthalate (BHET-OH) is an important compound derived from the glycolysis of polyethylene terephthalate (PET), a widely used plastic. This article explores the biological activity of BHET-OH, including its enzymatic interactions, potential applications in biocompatible materials, and its role in the degradation of PET.

1. Enzymatic Activity and Degradation

BHET-OH serves as a substrate for various enzymes involved in the biodegradation of PET. Notably, enzymes such as IsPETase and MHETase have been studied for their ability to hydrolyze BHET-OH into simpler monomers.

1.1 Enzyme Kinetics

Research has demonstrated that BHET-OH can be effectively utilized by PET-degrading enzymes, leading to significant product formation. For instance, a study highlighted that a variant of IsPETase, named 'DepoPETase', exhibited a 1407-fold increase in product formation when acting on BHET-OH compared to the wild type .

EnzymeSubstrateActivity IncreaseReference
DepoPETaseBHET-OH1407-fold
IsPETasePET Film1.3–4.9-fold

The hydrolysis of BHET-OH involves the cleavage of ester bonds, facilitated by the active site of these enzymes, which is characterized by specific hydrophobic residues that enhance substrate binding . The kinetics of these reactions have been explored using various assays, including colorimetric and UV absorption methods, which allow for high-throughput screening of enzyme activity .

2. Biocompatibility and Applications

BHET-OH is gaining attention for its potential applications in biocompatible materials due to its favorable properties and biodegradability.

2.1 Biocompatible Materials

Research indicates that BHET-OH can be incorporated into polyurethanes and other polymers to enhance their mechanical properties while maintaining biocompatibility. For example, studies have shown that incorporating BHET into polyurethane formulations improves thermal stability and mechanical performance without compromising flexibility .

2.2 Case Studies on Material Applications

  • Polyurethane Coatings : BHET-modified coatings demonstrated improved durability and conductivity compared to traditional formulations, making them suitable for use in optoelectronic applications .
  • Textile Sizing Agents : A study evaluated the use of BHET in water-soluble polyester sizing agents, showing enhanced adhesion properties to polyester fibers compared to conventional starch-based sizing .

3. Environmental Impact and Recycling Potential

The recycling potential of BHET-OH is significant as it can be derived from post-consumer PET waste through glycolysis processes. This not only reduces plastic waste but also provides a sustainable feedstock for new materials.

3.1 Recycling Efficiency

Chemical recycling methods involving BHET have been shown to reduce virgin material usage significantly while enhancing the mechanical properties of recycled products . The integration of BHET into recycling streams can potentially lead to a circular economy in plastics.

4. Conclusion

The biological activity of Bis (2-Hydroxyethyl) 2-Hydroxyterephthalate (BHET-OH) highlights its critical role in enzymatic degradation processes and its potential applications in biocompatible materials. As research continues to evolve, BHET-OH may play a pivotal role in addressing plastic waste challenges while contributing to sustainable material development.

Q & A

Q. What are the optimal methods for synthesizing BHET-OH from PET waste, and how can reaction efficiency be quantified?

BHET-OH is synthesized via glycolysis of PET using ethylene glycol (EG) as a solvent and metal catalysts (e.g., zinc acetate). Key parameters include reaction temperature (180–220°C), PET-to-EG ratio (1:4–1:6 w/w), and catalyst concentration (0.5–1.5 wt%). Efficiency is quantified by measuring BHET-OH yield via high-performance liquid chromatography (HPLC) or Fourier-transform infrared spectroscopy (FTIR) to track ester bond cleavage. Post-synthesis, recrystallization in methanol or ethanol removes EG residues, achieving >85% purity .

Q. How can researchers determine the solubility of BHET-OH in various solvents for purification?

Solubility is determined gravimetrically by saturating solvents (e.g., water, methanol, ethanol, EG-water mixtures) with BHET-OH at controlled temperatures (25–60°C). Thermodynamic models like the Apelblat equation or λh equation are applied to predict solubility behavior. For example, BHET-OH solubility in ethanol increases from 0.5 g/100g (25°C) to 3.2 g/100g (60°C), guiding solvent selection for recrystallization .

Q. What characterization techniques are critical for verifying BHET-OH purity and structure?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies hydroxyl (-OH) and terephthalate peaks (e.g., ¹H NMR: δ 8.1 ppm for aromatic protons).
  • Differential Scanning Calorimetry (DSC): Confirms melting point (104–111°C) and thermal stability.
  • Mass Spectrometry (MS): Validates molecular weight (254.24 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can directed evolution of PET hydrolases improve BHET-OH production from PET waste?

Directed evolution involves mutating PETase enzymes (e.g., DepoPETase) to enhance thermostability (Tm increased by 23.3°C) and catalytic activity (1407-fold product increase). A fluorescence-based high-throughput assay using BHET-OH as a substrate screens variants by detecting hydrolyzed 2-hydroxyterephthalic acid. Molecular dynamics simulations reveal stabilizing mutations (e.g., loop rigidification) that improve enzyme-substrate interactions .

Q. What experimental strategies resolve contradictions in BHET-OH degradation data across studies?

Contradictions in enzymatic vs. chemical degradation rates are addressed by:

  • Standardizing substrates: Use amorphous PET films instead of crystalline PET to minimize variability.
  • Controlling environmental factors: Fix temperature (50°C) and pH (7–8) for enzyme activity.
  • Cross-validating methods: Compare HPLC quantification with mass loss measurements .

Q. How can thermodynamic modeling optimize BHET-OH purification in mixed-solvent systems?

The Apelblat equation models solubility in EG-water mixtures to identify ideal recrystallization conditions. For example, a 70:30 EG-water ratio maximizes BHET-OH recovery (92%) while minimizing EG contamination. Activity coefficients derived from the model guide solvent selection for industrial-scale purification .

Q. What novel applications does BHET-OH enable in biomedical engineering?

BHET-OH serves as a monomer for synthesizing biodegradable polyesters with tunable mechanical properties. For example, copolymerization with lactides produces hydrogels for drug delivery (e.g., controlled release of dexamethasone over 14 days). Cytocompatibility is validated via in vitro assays (e.g., >90% fibroblast viability at 1 mg/mL) .

Q. How do catalytic mechanisms differ between homogenous and heterogenous systems in BHET-OH transesterification?

  • Homogenous catalysts (e.g., zinc acetate): Increase reaction rate via coordination with EG hydroxyl groups but require post-reaction removal.
  • Heterogenous catalysts (e.g., silica-supported TiO₂): Enable recyclability (5 cycles with <10% activity loss) but exhibit slower kinetics due to diffusion limitations. Kinetic studies via gas chromatography (GC) track byproduct formation (e.g., oligomers) .

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